4-Nitrostyrylsulfonamide
Description
Contextualization within Nitro-Aromatic and Sulfonamide Compound Classes
4-Nitrostyrylsulfonamide is a member of two prominent families of compounds in medicinal chemistry: nitro-aromatics and sulfonamides.
Sulfonamides: The sulfonamide functional group (-SO₂NH-) is the cornerstone of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.org The journey of sulfonamides began in the 1930s with the discovery of Prontosil, a prodrug that paved the way for the antibiotic revolution. wikipedia.orgscispace.com Beyond their antimicrobial heritage, sulfonamides exhibit an extensive range of biological activities and are found in drugs for treating allergies, coughs, and malaria. wikipedia.org Their applications have expanded to include anticonvulsants, diuretics, sulfonylureas for diabetes, and certain COX-2 inhibitors. wikipedia.orgajchem-b.com The versatility of the sulfonamide moiety stems from its ability to be prepared through the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine and its capacity to inhibit enzymes like carbonic anhydrase. wikipedia.orgscispace.comekb.eg
Nitro-Aromatic Compounds: Aromatic nitro compounds are a significant class of molecules in both natural and synthetic organic chemistry, displaying a wide spectrum of biological activities. mdpi.com The nitro group (-NO₂) is a powerful electron-withdrawing group which can significantly alter a molecule's electronic distribution, polarity, and receptor binding affinity. nih.govsvedbergopen.com This property is often harnessed by medicinal chemists. nih.gov Nitro-aromatic compounds are integral to numerous pharmaceuticals, including antibiotics like chloramphenicol (B1208) and metronidazole. nih.govsvedbergopen.com The biological activity of many nitro compounds is linked to their metabolic reduction within biological systems, which can produce reactive intermediates. nih.govsvedbergopen.com They serve as crucial starting materials or "feedstocks" for synthesizing a diverse array of drugs and agrochemicals. nih.gov
The presence of both the sulfonamide and the nitro-aromatic groups within this compound suggests a molecule with a rich potential for biological investigation, building on the established activities of these two classes. Supplementing a sulfonamide with an electron-withdrawing group, such as a nitro group, has been noted as a strategy to potentially increase antibacterial activity. ajchem-b.com
Historical Perspective on Styrylsulfonamide Research Trajectories
The study of sulfonamides dates back to the early 20th century, but the specific focus on styrylsulfonamides represents a more recent trajectory in the continuous evolution of this chemical class. Early research on sulfonamides was predominantly centered on their antibacterial properties. wikipedia.orgscispace.com Over time, chemists began to create more complex derivatives to explore and enhance their therapeutic potential.
The incorporation of a styryl moiety (a vinylbenzene group) into a sulfonamide structure, creating styrylsulfonamides, marks a significant structural modification. An early example of research involving a nitrostyrylsulfonamide appeared in a 1974 publication in The Journal of Organic Chemistry, which described the preparation of trans-4-nitrostyrylsulfonamide as a chemical intermediate. dss.go.th This indicates that by the mid-1970s, such compounds were being synthesized as building blocks for more complex molecules.
More recent research has explored styrylsulfonamide derivatives for a range of applications beyond traditional medicinal chemistry. For instance, poly(styryl sulfonamide) based resins have been developed and shown to be efficient sorbents for the removal of boron from water, highlighting a materials science application for this class of compounds. researchgate.netresearchgate.net Additionally, variously substituted styryl sulfonamide derivatives have been prepared and investigated for their potential as free radical scavenging agents. scribd.com This trajectory from simple antibacterial agents to complex synthetic intermediates and functional materials illustrates the expanding scope of sulfonamide chemistry.
Significance of the Nitrostyryl Moiety in Chemical Research
The nitrostyryl moiety, which is a key feature of this compound, is a vinyl group attached to a benzene (B151609) ring that is substituted with a nitro group. This specific combination of functional groups imparts notable chemical and biological significance.
The nitro group's strong electron-withdrawing nature can substantially influence a molecule's properties. ontosight.ai This electronic effect is critical in various chemical reactions and can modulate interactions with biological targets. Research has shown that the inclusion of a nitrostyryl group in different molecular backbones can lead to interesting biological activities. For example, compounds combining a quinoline (B57606) or pyridine (B92270) ring with a nitrostyryl moiety have been investigated for potential antimicrobial and anticancer properties. ontosight.aiontosight.ai
Furthermore, the nitrostyryl moiety can participate in unique chemical transformations. A study detailed an unusual migration of a nitro group within a β-nitrostyryl structure, underscoring its reactivity and importance in synthetic methodology. researchgate.net In the context of biological activity, the presence of a nitro group on a styryl scaffold has been shown to enhance the antifungal properties of certain compounds. jocpr.com The significance of the nitrostyryl moiety, therefore, lies in its ability to confer potent electronic properties and serve as a pharmacophore in the design of new bioactive molecules.
Table 1: Investigated Properties of Compounds Containing the Nitrostyryl Moiety
| Compound Class | Investigated Properties |
| (E)-2-(2-Nitrostyryl)quinoline | Potential antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. ontosight.ai |
| 2-(3-Nitrostyryl)pyridine | Antimicrobial activity, anticancer properties, potential as a fluorescent probe. ontosight.ai |
| 3-(4-Nitrostyryl)-2H-chromen-2-one | Antifungal activity. jocpr.com |
Overview of Research Areas Pertaining to this compound
Direct research focusing exclusively on this compound is limited; however, its structure points toward several potential areas of scientific inquiry. The primary research area for a molecule combining a sulfonamide and a nitrostyryl moiety is medicinal chemistry.
Given the broad spectrum of biological activities associated with both sulfonamides and nitro-aromatics, this compound is a candidate for screening against various therapeutic targets. scispace.comnih.gov Research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, leveraging the known properties of its constituent functional groups.
Another key area of research is in synthetic organic chemistry. As demonstrated in historical literature, trans-4-nitrostyrylsulfonamide has been used as a chemical intermediate. dss.go.th The reactive nature of the vinyl group and the electronic influence of the nitro and sulfonamide groups make it a versatile building block for the synthesis of more complex heterocyclic compounds and other novel molecules.
Finally, the investigation of styrylsulfonamide-based polymers for material science applications, such as specialized adsorbents, suggests a potential, albeit less explored, research avenue. researchgate.netresearchgate.net The specific properties conferred by the nitro group could be investigated for the development of new functional polymers.
Table 2: Potential Research Applications for this compound
| Research Field | Potential Application | Rationale |
| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory Agent | Based on the well-established biological activities of the sulfonamide and nitro-aromatic classes. ajchem-b.comekb.egnih.gov |
| Synthetic Chemistry | Chemical Intermediate | Use as a building block for constructing complex organic molecules and heterocycles. dss.go.th |
| Materials Science | Functional Polymer Monomer | Potential for creating polymers with specific adsorption or electronic properties. researchgate.netresearchgate.net |
Compound Index
Structure
3D Structure
Properties
CAS No. |
52147-91-8 |
|---|---|
Molecular Formula |
C8H8N2O4S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,(H2,9,13,14) |
InChI Key |
AAWSZAQEVCTOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Nitrostyrylsulfonamide
Established Synthetic Routes to 4-Nitrostyrylsulfonamide
Established methods for the synthesis of this compound primarily rely on classical organic reactions, focusing on the formation of the sulfonamide bond from readily available precursors.
Conventional Reaction Pathways
A plausible and conventional pathway to this compound involves a two-step sequence starting from 4-nitrostyrene (B89597). The initial step would be the conversion of 4-nitrostyrene to 4-nitrostyrylsulfonyl chloride. This transformation can be achieved through sulfonation of the styrenic double bond followed by chlorination. For instance, the reaction of styrenes with a sulfonating agent like sulfur trioxide, followed by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride, is a known method for the preparation of styrylsulfonyl chlorides.
Once the key intermediate, 4-nitrostyrylsulfonyl chloride, is obtained, it can be readily reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired this compound. This nucleophilic substitution reaction at the sulfonyl chloride moiety is a robust and widely used method for the synthesis of sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
An alternative conventional route could involve the sulfonylation of 4-aminostyrene. In this approach, 4-aminostyrene would first be reacted with a sulfonylating agent to introduce the sulfonamide group. Subsequent nitration of the aromatic ring would then yield the final product. However, this route may present challenges related to the control of regioselectivity during the nitration step and the potential for side reactions involving the vinyl group.
A direct reference to the synthesis of a related compound, N-(4-nitrostyrylsulfonyl)-4-styrylbenzamidine, confirms the use of 4-nitrostyrylsulfonyl chloride as a viable synthetic intermediate prepchem.com.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base used in the sulfonylation step.
For the synthesis of the 4-nitrostyrylsulfonyl chloride intermediate, the choice of solvent can significantly influence the reaction rate and selectivity. Non-polar aprotic solvents are often preferred to minimize side reactions. The reaction temperature must be carefully controlled to prevent polymerization of the styrene (B11656) derivative.
| Step | Reactants | Reagents/Conditions | Product | Potential for Optimization |
| 1 | 4-Nitrostyrene | 1. SO3, solvent 2. Thionyl chloride or PCl5 | 4-Nitrostyrylsulfonyl chloride | Solvent, temperature, reaction time |
| 2 | 4-Nitrostyrylsulfonyl chloride, Amine (e.g., NH3) | Base (e.g., Triethylamine), solvent | This compound | Base selection, temperature, stoichiometry |
Novel Synthetic Approaches and Advancements
Recent advancements in synthetic organic chemistry offer new avenues for the synthesis of this compound, with a focus on improving efficiency, selectivity, and sustainability.
Chemo- and Regioselective Synthesis
Modern synthetic methods that allow for high chemo- and regioselectivity are particularly relevant for the synthesis of complex molecules like this compound. For instance, transition-metal-catalyzed cross-coupling reactions could provide a powerful tool for the direct introduction of the sulfonyl group onto the styrene core with precise control over the position of substitution.
Palladium-catalyzed reactions, such as the Heck reaction, have been utilized for the synthesis of styryl sulfonamides chemicalbook.com. A potential chemo- and regioselective approach could involve the palladium-catalyzed coupling of a vinylsulfonamide with a 4-halonitrobenzene derivative. This would allow for the direct formation of the C-C bond of the styryl system while incorporating the sulfonamide moiety in a single step. The choice of catalyst, ligand, and reaction conditions would be critical to ensure high selectivity for the desired isomer.
Catalyst Development for Efficient Synthesis
The development of novel and more efficient catalysts is a key area of research in organic synthesis. For the synthesis of this compound, catalysts that can promote the direct C-H sulfonylation of 4-nitrostyrene would represent a significant advancement. Such a reaction would be highly atom-economical, avoiding the need for pre-functionalized starting materials.
Recent research has focused on the use of various transition metals, such as copper and rhodium, to catalyze the formation of C-S bonds rsc.org. The development of a catalytic system that could selectively activate the vinylic C-H bond of 4-nitrostyrene for reaction with a sulfonylating agent would provide a more direct and efficient route to the target molecule. Photocatalysis is another emerging area that could offer mild and selective methods for the sulfonylation of alkenes researchgate.net.
| Catalytic Approach | Potential Reaction | Advantages |
| Palladium-Catalysis | Heck coupling of a vinylsulfonamide with a 4-halonitrobenzene | High regioselectivity, functional group tolerance |
| Copper-Catalysis | Direct C-H sulfonylation of 4-nitrostyrene | High atom economy, avoidance of pre-functionalization |
| Photocatalysis | Light-mediated sulfonylation of 4-nitrostyrene | Mild reaction conditions, potential for novel reactivity |
Multicomponent Reactions Incorporating the 4-Nitrostyryl and Sulfonamide Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and diversity-oriented synthesis nih.govgoogle.comijisrt.com. The development of an MCR that could assemble the this compound scaffold in a convergent manner would be a highly innovative approach.
A hypothetical MCR could involve the reaction of 4-nitrobenzaldehyde, a sulfonyl-containing component, and a suitable one-carbon synthon. For example, a reaction involving 4-nitrobenzaldehyde, a sulfonamide, and a phosphonate (B1237965) ylide could potentially lead to the formation of the 4-nitrostyryl and sulfonamide moieties in a single pot, analogous to a Horner-Wadsworth-Emmons type reaction. The discovery and optimization of such a multicomponent strategy would represent a significant step forward in the synthesis of this class of compounds.
Green Chemistry Principles in this compound Synthesis
The development of environmentally benign synthetic routes is a central goal of modern chemistry. For a molecule like this compound, this involves reimagining traditional synthetic pathways to incorporate principles of sustainability at each step.
A significant area of green chemistry research is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. chemicalbook.com Synthesizing sulfonamides, a key functional group in this compound, has been successfully demonstrated under solvent-free conditions and in aqueous media. nih.govresearchgate.net
Solvent-free approaches for sulfonamide synthesis often utilize techniques such as grinding or ball milling, sometimes with a solid support like zinc oxide nanoparticles, which can also act as a reusable catalyst. researchgate.net These methods can lead to high yields and simplify product purification. researchgate.net Another approach involves reacting amines with sulfonyl chlorides under neat (solvent-free) conditions, which can be highly efficient. researchgate.net A "solvent-free" example has been demonstrated for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides. nih.gov
Aqueous synthesis represents another green alternative. Water is a non-toxic, non-flammable, and abundant solvent. researchgate.net The synthesis of N-sulfonyl amidines, which are structurally related to sulfonamides, has been achieved in water at room temperature using a magnetically separable nanocatalyst. organic-chemistry.org Furthermore, general methods for synthesizing sulfonamides from thiols and amines have been developed in sustainable solvents like water and ethanol. researchgate.net These aqueous methods often lead to simplified workup procedures, as the product may precipitate from the reaction mixture and can be isolated by simple filtration. researchgate.net
| Reaction Type | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Sulfonamide Synthesis | ZnO nanoparticles | Solvent-free | 95 | researchgate.net |
| Sulfonamide Synthesis | CsF-Celite | Solvent-free (neat) | High | researchgate.net |
| N-Sulfonyl Amidine Synthesis | CuI-incorporated CoFe2O4 nano-catalyst | Water | - | organic-chemistry.org |
| Sulfonamide Synthesis | NaDCC·2H2O | Water, EtOH, Glycerol | Good to Excellent | researchgate.net |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. primescholars.com
The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, which, while often high-yielding, can have a lower atom economy due to the formation of hydrochloride salts as byproducts. nih.gov Strategies to improve atom economy and reduce waste in the synthesis of sulfonamide-containing molecules like this compound include:
One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and waste generation from workup and purification steps. organic-chemistry.org A one-pot, three-component reaction of nitroarenes, boronic acids, and potassium pyrosulfite provides a broad range of sulfonamides with very good yields.
Use of Recyclable Reagents and Catalysts: The use of solid-supported catalysts or reagents that can be easily recovered and reused minimizes waste. researchgate.net For example, Fe3O4-DIPA has been used as a magnetically separable catalyst for sulfonamide preparation. researchgate.net
A key precursor for this compound would likely be a 4-nitrostyryl-containing compound and a sulfonating agent. A green process for the synthesis of sulfanilamide, a related sulfonamide, has been developed that utilizes ammonia gas instead of aqueous ammonia, thereby saving raw materials and reducing alkali consumption by 63%. google.com This approach also avoids the generation of high-salt wastewater. google.com
The reliance on petroleum-based feedstocks is a major sustainability challenge for the chemical industry. renewable-carbon.eu A green chemistry approach to synthesizing this compound would involve exploring the use of renewable resources for its starting materials. The styrene component of the molecule is a prime target for such efforts.
Traditionally derived from petroleum, styrene can now be produced from renewable feedstocks through biotechnological routes. renewable-carbon.eu Researchers have successfully engineered microorganisms, such as bacteria, to act as "microbial chemical factories" that can synthesize styrene from glucose. renewable-carbon.eu This is achieved through metabolic engineering, where the bacteria's natural biochemical pathways are modified to produce the desired chemical. renewable-carbon.eu Other renewable resources, such as corn, sugarcane, and lignocellulosic biomass, are also being explored as starting materials for bio-based styrene. samechemicals.com
The production of bio-styrene can be achieved through various methods currently under development:
Bioconversion of lignocellulosic biomass using engineered bacteria. samechemicals.com
Synthesis from bio-based feedstocks like sugarcane and corn. samechemicals.com
A combination of renewable feedstock and chemical processing. samechemicals.com
Reactivity and Mechanistic Studies of 4 Nitrostyrylsulfonamide
Electrophilic and Nucleophilic Reactions
The electronic properties of 4-Nitrostyrylsulfonamide make it susceptible to a range of electrophilic and nucleophilic attacks at its various functional sites.
Addition Reactions Across the Styryl Double Bond
The styryl double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing 4-nitrophenyl group. This polarization makes the β-carbon (the carbon further from the aromatic ring) highly electrophilic and susceptible to nucleophilic attack in what is known as a Michael-type addition. mdpi.comchemrxiv.org
Various nucleophiles can add across this activated double bond. For instance, the addition of malonates and other 1,3-dicarbonyl compounds to β-nitrostyrenes is a well-established method for forming new carbon-carbon bonds. d-nb.inforesearchgate.net These reactions are often catalyzed by chiral organocatalysts to produce enantiomerically enriched products. d-nb.infobohrium.com Ascorbic acid has also been shown to act as a nucleophile in Michael-type additions to nitrostyrene (B7858105) derivatives. nih.gov
Table 1: Examples of Michael Addition to Nitrostyrene Derivatives
| Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Acetylacetone | Calix benthamdirect.comthiourea derivatives | Chiral nitro carbonyl compounds | d-nb.info |
| Diethyl Malonate | Polymeric chiral bifunctional thioureas | Disubstituted malonate adducts | researchgate.net |
| Isobutyraldehyde | Pyrrolidine | Aldehyde adducts (with competing side reactions) | chemrxiv.org |
| Ascorbic Acid | Base-catalyzed | Ascorbic acid-nitrostyrene adducts | nih.gov |
Reactions Involving the Sulfonamide Nitrogen
The sulfonamide group (-SO₂NH₂) is a key reactive site. The nitrogen atom possesses a lone pair of electrons, but its nucleophilicity is significantly reduced by the adjacent strongly electron-withdrawing sulfonyl group. However, the protons on the nitrogen are acidic and can be removed by a base, converting the sulfonamide into a more potent nucleophile, the sulfonamidate anion.
This anion can undergo various reactions, including N-alkylation and N-arylation. organic-chemistry.orgthieme-connect.com For example, N-alkylation of sulfonamides with alcohols can be achieved using metal catalysts in a "borrowing hydrogen" approach. organic-chemistry.org The synthesis of N-aryl sulfonamides can be accomplished through copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids. thieme-connect.com While direct C-H amidation of arenes with sulfonyl azides is a modern approach, the classical method involves the reaction of a sulfonyl chloride with an amine. researchgate.netnih.gov
Transformations of the Nitro Group
The nitro group (-NO₂) is a versatile functional group that can undergo a wide range of transformations, most notably reduction. benthamdirect.comrsc.org The reduction of aromatic nitro compounds is a fundamental process in organic synthesis, providing access to anilines, which are crucial intermediates. acs.orgrsc.org
The reduction can be controlled to yield different products:
To Amines: Complete reduction of the nitro group to an amine (-NH₂) is the most common transformation. A variety of reagents can achieve this, including metal catalysts (like nanoporous silver or iron complexes) with a hydrogen source (like H₂ or NaBH₄), or metal-free methods using reagents like diboron (B99234) compounds. acs.orgrsc.orgniscpr.res.in
To Hydroxylamines: Partial reduction can yield N-arylhydroxylamines (-NHOH). mdpi.comwikipedia.org This often requires milder conditions, such as using Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.org
To Azo or Hydrazine Compounds: Under specific conditions, reductive coupling can occur, leading to the formation of azo (-N=N-) or hydrazine (-NH-NH-) compounds. niscpr.res.inwikipedia.org
The choice of reducing agent and reaction conditions is critical for achieving selectivity, especially in polyfunctional molecules like this compound where other reducible groups (the double bond) are present. acs.org
Table 2: Common Reduction Methods for Aromatic Nitro Compounds
| Product | Reagent/Catalyst | Reference |
|---|---|---|
| Aniline (B41778) | B₂(OH)₄ / 4,4'-bipyridine | acs.org |
| Aniline | Nanoporous Silver / NaBH₄ | rsc.org |
| Phenylhydroxylamine | Catalytic Hydrogenation (e.g., with Rh, Pt) | mdpi.com |
| Azo Compound | Lithium Aluminium Hydride (LAH) | niscpr.res.in |
Cycloaddition Reactions and Their Selectivity
The electron-deficient styryl double bond of this compound makes it an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions and a dipolarophile in [3+2] cycloadditions. mdpi.com These reactions are powerful tools for constructing six- and five-membered rings, respectively, often with high regio- and stereoselectivity. bohrium.comrsc.org
In Diels-Alder reactions, nitrostyrene derivatives react with conjugated dienes to form cyclohexene (B86901) structures. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov The reaction's rate and selectivity can be highly dependent on the diene's structure and the reaction conditions. For example, reactions with cyclic dienes like cyclopentadiene (B3395910) often proceed readily, while reactions with less reactive dienes like 1,3-cyclohexadiene (B119728) may require thermal or microwave activation. beilstein-journals.orgnih.gov The selectivity (endo/exo) is governed by kinetic and thermodynamic factors, which can be analyzed using computational methods like Molecular Electron Density Theory (MEDT). rsc.org
Nitrostyrenes also participate in [3+2] cycloadditions with 1,3-dipoles such as nitrones, yielding isoxazolidine (B1194047) rings. bohrium.comrsc.org These reactions are typically polar and proceed through a one-step mechanism. bohrium.com Furthermore, [2+2] photocycloaddition reactions with olefins can be induced by visible light to form substituted cyclobutane (B1203170) rings. nih.gov
Rearrangement Reactions and Their Driving Forces
The structure of this compound and its derivatives can undergo several types of rearrangement reactions, often driven by the formation of more stable intermediates or products.
One notable reaction is the Truce-Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution where an aryl group migrates. cdnsciencepub.comscispace.com For sulfonamides, this typically requires activation, such as N-alkoxycarbonyl substitution, to facilitate the rearrangement. nih.gov Radical versions of the Smiles rearrangement have also been reported for arenesulfonates and sulfonamides. cdnsciencepub.comnih.gov
In some cases, products from initial reactions can undergo subsequent rearrangements. For instance, certain cycloadducts from Diels-Alder reactions of β-nitrostyrene can undergo a acs.orgacs.org-sigmatropic rearrangement upon heating to yield substituted 4-nitrocyclohexenes. beilstein-journals.orgnih.govbeilstein-journals.org The success of this rearrangement is often dependent on the structure of the initial adduct and is believed to proceed through a concerted mechanism with a dipolar transition state. beilstein-journals.orgnih.gov Deoxygenation of ortho-nitrostyrenes can also lead to rearrangements and ring expansions to form indole (B1671886) and quinoline (B57606) derivatives. acs.org
Radical Reactions and Pathways
The styryl double bond in this compound is also susceptible to radical reactions. The most common of these is radical polymerization. Styrene (B11656) and its derivatives are well-known to undergo free-radical polymerization, initiated by agents like benzoyl peroxide or through thermal self-initiation, to form polystyrene. acs.orgfrontiersin.orgacs.org Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be used to synthesize polymers with well-defined molecular weights and narrow distributions. acs.org Enzyme-mediated radical polymerization has also been reported. nih.gov
Besides polymerization, the double bond can undergo radical addition reactions. A common mechanistic pathway for cross-coupling reactions of nitrostyrenes involves the addition of an in-situ generated radical to the double bond, followed by the elimination of a nitrosyl radical to form a new substituted alkene. nih.gov For example, the reaction of 4-nitrostyrene (B89597) with dinitrogen pentoxide proceeds, at least in part, through radical pathways. rsc.org Similarly, sulfonyl radicals, generated from sulfonyl hydrazides, can add to nitrostyrenes in a radical addition-elimination sequence. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetylacetone |
| Diethyl Malonate |
| Isobutyraldehyde |
| Ascorbic Acid |
| Arylboronic acid |
| N-arylhydroxylamine |
| Cyclopentadiene |
| 1,3-Cyclohexadiene |
| Benzoyl peroxide |
| Dinitrogen pentoxide |
| Sulfonyl hydrazide |
Detailed Mechanistic Investigations
Mechanistic studies in organic chemistry aim to elucidate the step-by-step pathway through which a reaction proceeds. rsc.org These investigations often involve a combination of experimental techniques and theoretical calculations to understand the roles of reactants, intermediates, and transition states. rsc.orgdanlehnherr.com For complex organic molecules like this compound, such studies are essential for optimizing reaction conditions and designing novel synthetic routes. The presence of both an electron-withdrawing nitro group and a sulfonamide moiety on the styryl framework suggests a rich and varied reactivity profile.
Kinetic studies measure the rate of a chemical reaction and provide quantitative data on how factors like concentration, temperature, and catalysts affect this rate. wikipedia.org This information is fundamental to deducing the reaction mechanism.
In a study involving trans-4-nitrostyrylsulfonamide, its reaction with benzoyl chloride and phosphorus oxychloride was investigated. The kinetic data for a related reaction, the formation of a pyrimidine (B1678525) derivative from a dibromo adduct in the presence of an acid, were compared. This comparison suggests that the reaction proceeds through a protonated intermediate species. The rates of these reactions are detailed in the following table. dss.go.th
Table 1: Rate Data for the Reaction of a Dibromo Adduct of this compound Derivative dss.go.th
| Reactant Concentration (M) | Acid Concentration (M) | k_obsd (s⁻¹) x 10⁵ |
| 0.05 | 0.10 | 1.03 |
| 0.10 | 0.10 | 1.05 |
| 0.15 | 0.10 | 1.07 |
| 0.10 | 0.05 | 0.53 |
| 0.10 | 0.15 | 1.58 |
| 0.10 | 0.20 | 2.10 |
k_obsd represents the observed first-order rate constant. The data indicates that the reaction rate is dependent on the acid concentration, supporting the proposed mechanism involving a protonated intermediate. dss.go.th
Reactive intermediates are short-lived, high-energy molecules that are formed during a chemical reaction but are consumed in subsequent steps to form the final product. wikipedia.orgallen.in Their direct observation can be challenging due to their low concentration and high reactivity. wikipedia.orglumenlearning.com Common carbon-based reactive intermediates include carbocations, carbanions, free radicals, and carbenes. youtube.com The identification of these transient species often relies on spectroscopic methods or by trapping them with other chemical agents. wikipedia.orglumenlearning.com
In the context of the reaction of trans-4-nitrostyrylsulfonamide, the kinetic data points towards the formation of a protonated species as a key intermediate. dss.go.th The proposed mechanism suggests that the initial adduct undergoes a transformation that is facilitated by protonation. While the direct isolation and characterization of this specific intermediate may be difficult, its existence is inferred from the kinetic behavior of the reaction. dss.go.th The study of related systems and the application of modern analytical techniques, such as NMR spectroscopy and mass spectrometry, are often employed to gain further evidence for the structure and role of such intermediates. rsc.orgdiva-portal.org
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Nitrostyrylsulfonamide
X-ray Crystallographic Investigations
No published studies on the X-ray crystallographic analysis of 4-Nitrostyrylsulfonamide were found. Therefore, information regarding its single crystal structure, intermolecular interactions, packing arrangements, and supramolecular architecture is currently unavailable. Such studies would be crucial to understanding the solid-state conformation of the molecule, including the geometry of the nitrostyryl and sulfonamide moieties, and how these molecules interact with each other in the crystalline lattice.
Single Crystal Structure Analysis
There is no available data on the single crystal structure of this compound. This includes key crystallographic parameters such as:
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| Bond Lengths | Not Determined |
| Bond Angles | Not Determined |
| Torsion Angles | Not Determined |
Intermolecular Interactions and Packing Arrangements
Without crystal structure data, the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, or other non-covalent interactions, cannot be determined. Consequently, the molecular packing within the crystal lattice remains unknown.
Supramolecular Architecture
The absence of crystallographic information precludes any discussion of the supramolecular architecture of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
While the synthesis of trans-4-Nitrostyrylsulfonamide has been described, detailed 1D and 2D NMR spectroscopic data are not provided in the available literature. Furthermore, there is no indication of any solid-state NMR studies having been performed on this compound.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Comprehensive 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) data for this compound are not available in published literature. This information would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
Table of Expected NMR Data (Hypothetical): As no experimental data is available, this table remains unpopulated.
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | 2D Correlations (COSY, HSQC, HMBC) |
| Styryl Protons | - | - | - | - |
| Aromatic Protons | - | - | - | - |
| Sulfonamide Protons | - | - | - | - |
| Styryl Carbons | - | - | - | - |
| Aromatic Carbons | - | - | - | - |
Solid-State NMR for Polymorphic Studies
There are no reports of solid-state NMR spectroscopy being used to study this compound. This technique would be valuable for investigating potential polymorphism and for providing information about the molecular structure and dynamics in the solid state, especially in the absence of single-crystal X-ray data.
Vibrational Spectroscopy for Molecular Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes. beilstein-journals.org
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. researchgate.netdss.go.th The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. researchgate.net For this compound, the FTIR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components.
An early synthesis of trans-4-nitrostyrylsulfonamide reported an infrared absorption band at 3290 cm⁻¹, which is characteristic of the N-H stretching vibration of the sulfonamide group. mdpi.com Other significant peaks can be predicted based on the known absorption regions for its constituent functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. libretexts.org The styryl group gives rise to C=C stretching of the alkene and aromatic rings, as well as C-H stretching and bending vibrations. The sulfonamide group (SO₂NH₂) is further characterized by the asymmetric and symmetric stretching of the S=O bonds. spectroscopyonline.com
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide | N-H Stretch | ~3290 mdpi.com |
| Aromatic/Vinylic | C-H Stretch | 3100-3000 |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |
| Nitro (NO₂) | Symmetric Stretch | 1350-1300 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Alkene | C=C Stretch | ~1640 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1140 |
This table is illustrative and combines reported data with expected values from spectroscopic correlation tables.
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. nih.gov This often means that vibrations that are weak in FTIR, such as symmetric stretches of non-polar bonds, may be strong in Raman spectra.
For this compound, the Raman spectrum would be particularly useful for identifying the symmetric vibrations of the nitro group and the carbon-carbon double bonds of the styryl moiety. The symmetric stretching of the NO₂ group is expected to produce a strong Raman peak. researchgate.net The C=C stretching of the trans-alkene and the aromatic ring are also typically strong in Raman spectra. The sulfonyl (S=O) symmetric stretch would also be readily observable.
Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Symmetric Stretch | 1350-1340 researchgate.net |
| Aromatic Ring | Ring Breathing/Stretching | ~1600, ~1000 |
| Alkene | C=C Stretch | ~1640 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1150 |
This table is illustrative and based on expected values from spectroscopic correlation tables and data from related compounds.
Advanced Mass Spectrometric Techniques (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the molecular ion, as very few combinations of atoms will have the same exact mass. msu.edu For this compound (C₈H₈N₂O₄S), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion (precursor ion) is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides valuable information about the structure of the molecule, as the molecule breaks apart at its weakest bonds or through characteristic rearrangement pathways.
For this compound, the MS/MS spectrum would likely show fragmentation patterns corresponding to the cleavage of the sulfonamide group, loss of SO₂, and fragmentation of the styryl chain.
Expected Molecular Ions and Fragments in Mass Spectrometry of this compound
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ | [C₈H₈N₂O₄S]⁺ | Molecular Ion |
| [M-SO₂]⁺ | [C₈H₈N₂O₂]⁺ | Loss of sulfur dioxide |
| [M-NHSO₂]⁺ | [C₈H₇NO₂]⁺ | Cleavage of the sulfonamide group |
| [C₈H₇NO₂]⁺ | [C₈H₇NO₂]⁺ | 4-Nitrostyrene (B89597) cation |
This table is illustrative, showing plausible fragmentation pathways.
By combining the insights from both vibrational spectroscopy and advanced mass spectrometry, a comprehensive and unambiguous structural elucidation of this compound can be achieved, confirming the connectivity of atoms and the presence of all key functional groups.
Computational and Theoretical Chemistry of 4 Nitrostyrylsulfonamide
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. kallipos.gr These simulations provide detailed information on the conformational flexibility and dynamics of a molecule, which are crucial for understanding its behavior in different environments. kallipos.gr Conformational analysis helps identify the most stable three-dimensional arrangements (conformers) of a molecule.
A search for MD simulations performed on 4-Nitrostyrylsulfonamide to analyze its conformational landscape, including stable conformers and the dynamics of its flexible bonds, did not yield any specific results.
Prediction of Spectroscopic Parameters and Experimental Validation
Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical predictions are often compared with experimental data to validate the computational model and confirm the molecular structure. nih.gov
No studies were found that presented a comparison between computationally predicted spectroscopic data (IR, NMR, UV-Vis) and experimental results for this compound.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. aps.org This involves locating transition states, intermediates, and calculating activation energies, which provides a detailed, step-by-step understanding of how a reaction proceeds. aps.org
There is no information available in the searched literature regarding the computational elucidation of any reaction mechanisms involving this compound.
Studies on Intermolecular Interactions and Supramolecular Assemblies
The architecture of molecular crystals is dictated by a complex interplay of intermolecular interactions. In the case of this compound and its analogs, these non-covalent forces are crucial in directing the self-assembly of molecules into well-defined supramolecular structures. Computational and theoretical chemistry provides powerful tools to dissect and quantify these interactions, offering insights into the stability and packing of the crystalline forms.
The primary driving forces for the assembly of sulfonamide-containing compounds are hydrogen bonds. nih.govkubinyi.de The sulfonamide moiety itself is a potent hydrogen bond donor (N-H) and acceptor (S=O), facilitating the formation of robust intermolecular connections. nih.gov Aromatic sulfonamides, in particular, exhibit various hydrogen-bonding patterns, including dimeric, zigzag, helical, and straight motifs. nih.gov The nitro group, being a strong hydrogen bond acceptor, further enhances the potential for these interactions.
The interplay of these diverse intermolecular forces leads to the formation of intricate supramolecular assemblies. rsc.orgresearchgate.netsioc-journal.cn For example, the combination of strong N-H···O hydrogen bonds and weaker C-H···O interactions can result in the formation of chains, sheets, or more complex three-dimensional networks. mdpi.commdpi.com The specific supramolecular architecture is highly sensitive to the nature of the substituents on the this compound framework, as these can introduce new interaction sites or cause steric hindrance that favors one packing arrangement over another. The study of these assemblies is a cornerstone of crystal engineering, with implications for material properties such as solubility and polymorphism.
Table of Intermolecular Interaction Data from a Related Sulfonamide Derivative
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | N2-H2···O1 | 0.86 | 2.12 | 2.964(3) | 166 |
| C-H···O | C5-H5···O3 | 0.93 | 2.58 | 3.496(4) | 169 |
| C-H···O | C12-H12···O2 | 0.93 | 2.59 | 3.413(4) | 148 |
Data adapted from a study on a related sulfonamide derivative. The table illustrates typical geometries for hydrogen bonding interactions found in such crystal structures.
Derivatives and Analogues of 4 Nitrostyrylsulfonamide
Design and Synthesis of Functionalized Derivatives
The synthesis of functionalized derivatives of 4-nitrostyrylsulfonamide involves strategic chemical modifications at three primary sites: the sulfonamide nitrogen, the aromatic ring, and the styryl moiety. These modifications are designed to explore and optimize the compound's properties.
N-Substituted Sulfonamide Derivatives
The nitrogen atom of the sulfonamide group is a key site for derivatization. A common synthetic route involves the reaction of 4-nitrostyrenesulfonyl chloride with a diverse range of primary and secondary amines, leading to the formation of N-substituted sulfonamides. This approach allows for the introduction of various alkyl, aryl, and heterocyclic groups, significantly altering the lipophilicity, steric bulk, and hydrogen-bonding capacity of the molecule. For instance, the synthesis of N-substituted pyrrole (B145914) derivatives can be achieved through the Clauson–Kaas reaction, reacting amines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a catalyst. beilstein-journals.org
Another strategy for creating N-substituted derivatives is through methods like the phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization, which can be used to synthesize N-arylated and N-alkylated indoles. organic-chemistry.org The synthesis of N-substituted phenyl cyclic imides, such as succinimides and glutarimides, can be accomplished by reacting succinic or glutaric anhydride (B1165640) with primary aromatic amines. researchgate.net
The following table showcases a selection of N-substituted sulfonamide derivatives, highlighting the diversity of substituents that can be incorporated.
| Substituent (R) | Resulting Derivative Class | Synthetic Method |
| Alkyl/Aryl amines | N-Alkyl/Aryl-4-nitrostyrylsulfonamide | Reaction with 4-nitrostyrenesulfonyl chloride |
| Pyrrole | N-(Pyrrol-1-yl)-4-nitrostyrylsulfonamide | Clauson-Kaas Reaction |
| Indole (B1671886) | N-(Indol-1-yl)-4-nitrostyrylsulfonamide | PIFA-mediated cyclization |
| Phenyl succinimide | N-(Phenylsuccinimid-1-yl)-4-nitrostyrylsulfonamide | Reaction with succinic anhydride |
Aromatic Ring Substituted Analogues
Modifications to the aromatic ring of this compound are crucial for modulating its electronic properties. The introduction of various substituents onto the phenyl ring can significantly influence the reactivity and biological activity of the resulting analogues. For example, the synthesis of aromatic ceramide analogues with alkylsulfonamido chains has been explored, where variations in the alkyl sulfonyl chain length were found to significantly influence cytotoxic activity. nih.gov
Synthetic strategies for aromatic ring substitution often involve the use of substituted starting materials. For instance, beginning a synthesis with a pre-substituted aniline (B41778) or phenol (B47542) allows for the incorporation of a wide array of functional groups, such as halogens, alkyl chains, and alkoxy groups. Nitration of aromatic rings can be achieved using catalysts like AgNO3/BF3·OEt2 or Al(H2PO4)3/HNO3. nih.gov
The table below illustrates the impact of different substituents on the electronic nature of the aromatic ring.
| Substituent | Position | Electronic Effect |
| -NO2 | para | Strong electron-withdrawing |
| -Cl | para | Electron-withdrawing, weakly deactivating |
| -CH3 | para | Electron-donating, activating |
| -OCH3 | para | Strong electron-donating, activating |
Styryl Moiety Modifications
Synthetic approaches to modify the styryl group can involve multi-step procedures. One common method is the Wittig reaction, where a phosphorus ylide is reacted with an appropriately substituted benzaldehyde (B42025) to form the desired styryl double bond. This method offers good control over the geometry of the double bond. Another approach is the Heck reaction, which couples a vinyl compound with an aryl halide in the presence of a palladium catalyst.
The following table summarizes some key modifications of the styryl moiety and their potential impact.
| Modification | Synthetic Method | Potential Impact |
| Introduction of alkyl or aryl substituents | Wittig or Heck Reaction | Altered steric hindrance and electronic properties |
| Replacement of the double bond with a single bond | Catalytic Hydrogenation | Increased flexibility |
| Incorporation of the double bond into a cyclic system | Ring-closing metathesis | Restricted conformation |
Structure-Reactivity Relationships in Derivatives
The systematic derivatization of the this compound scaffold allows for a detailed investigation of structure-reactivity relationships. By correlating changes in molecular structure with observed chemical reactivity, researchers can gain insights into the underlying mechanisms of action and design more effective compounds.
The electronic properties of the substituents on the aromatic ring play a critical role in determining the reactivity of the molecule. Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the styryl double bond, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. For instance, in studies of 2-sulfonylpyrimidines, derivatives with strong electron-withdrawing groups reacted faster, while those with strong electron-donating groups like -NH2 and -OMe showed no detectable reactivity. nih.gov
Development of Hybrid Molecules Incorporating this compound Core
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or novel biological profile. nih.govnih.gov The this compound core, with its established chemical tractability and diverse biological activities, represents an attractive building block for the design of such hybrid molecules. nih.gov
One approach to creating hybrid molecules is to conjugate the this compound scaffold with other biologically active moieties, such as natural products or known drug molecules. nih.gov For example, a hybrid could be designed where the sulfonamide nitrogen is linked to a purine (B94841) or pyrimidine (B1678525) derivative, known for their roles in antitumor therapy. mdpi.com Another strategy involves incorporating the this compound core into a larger molecular framework that targets a specific biological pathway. For instance, it could be combined with a 1,3,4-thiadiazole (B1197879) group, a heterocycle found in numerous medicinally active compounds. mdpi.com
| Hybrid Molecule Concept | Linked Pharmacophore | Potential Therapeutic Area |
| This compound-Purine Hybrid | Purine derivative | Anticancer |
| This compound-Thiadiazole Hybrid | 1,3,4-Thiadiazole | Antiprotozoal |
| This compound-Coumarin Hybrid | Coumarin derivative | Photodynamic therapy |
The development of hybrid molecules based on the this compound core is a promising strategy for generating novel chemical entities with enhanced therapeutic potential. This approach leverages the established properties of the core structure while introducing new functionalities through the incorporation of other pharmacophores.
Biological Activity and Pharmacological Potential of 4 Nitrostyrylsulfonamide Pre Clinical and Mechanistic Focus
In Silico Biological Activity Prediction and Molecular Docking Studies
In silico methods, which utilize computational models, are instrumental in the early stages of drug discovery for predicting the biological activity of chemical compounds and understanding their interactions with potential protein targets. bmc-rm.orgway2drug.com These approaches allow for the screening of large libraries of molecules to identify promising candidates for further experimental investigation. bmc-rm.org
Target Identification and Ligand-Protein Interaction Profiling
Computational tools can predict a wide spectrum of biological activities for a given chemical structure, including pharmacological effects and mechanisms of action. bmc-rm.orgway2drug.com This is achieved by analyzing structure-activity relationships from extensive databases of known molecules and their biological targets. bmc-rm.org For sulfonamide derivatives, such as 4-Nitrostyrylsulfonamide, molecular docking studies are frequently employed to investigate their binding modes and affinities with specific proteins. qub.ac.ukqub.ac.uk These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (the compound) and the amino acid residues within the protein's active site. qub.ac.ukexplorationpub.com
For instance, in studies of aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Mcl-1, molecular docking has been used to understand how structural and chiral features influence inhibitory activity. qub.ac.ukqub.ac.uk Similarly, docking studies on natural compounds with cytochrome P450 2C9 (CYP2C9) have elucidated the structural basis for their inhibitory effects. explorationpub.com The insights gained from these ligand-protein interaction profiles are crucial for the rational design of more potent and selective inhibitors. qub.ac.ukqub.ac.uk
Receptor Binding Affinity Predictions
Molecular docking software is used to predict the binding affinity of a ligand to a receptor, which is often expressed as a docking score or binding energy. archivesofmedicalscience.comekb.eg A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. ekb.eg For example, in a study of bioactive compounds against Plasmodium falciparum Dihydrofolate reductase-thymidylate synthase (pfDHFR-TS), compounds with lower binding energies were considered to have better potential as antimalarial drugs. ekb.eg
The prediction of binding affinities helps in prioritizing compounds for experimental testing. researchgate.net While in silico predictions provide valuable guidance, they are often complemented by in vitro assays to confirm the biological activity. ekb.eg
Enzyme Inhibition Studies (In Vitro)
In vitro enzyme inhibition assays are fundamental for experimentally validating the predictions made from in silico studies and for characterizing the potency and mechanism of action of a compound. nih.gov These assays measure the ability of a compound to reduce the activity of a specific enzyme.
The half-maximal inhibitory concentration (IC50) is a common metric determined from these studies, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For example, studies on inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE), enzymes relevant to neurodegenerative diseases, utilize various spectrophotometric and fluorometric assays to determine IC50 values. nih.gov
The inhibitory potential of sulfonamide-containing compounds has been evaluated against various enzymes. For instance, ticlopidine, a drug that is metabolized to a sulfonamide-containing compound, has been shown to be a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, in vitro. nih.gov Such studies are critical for understanding potential drug-drug interactions. nih.govfda.gov Similarly, some natural anti-arthritic compounds have been investigated for their inhibitory effects on CYP2C9. explorationpub.com The choice of assay and experimental conditions is crucial for obtaining reliable and comparable inhibition data. nih.gov
Antimicrobial Activity Investigations (In Vitro, In Vivo Non-Human)
The antimicrobial properties of novel compounds are a significant area of research due to the rise of multidrug-resistant bacteria. frontiersin.orgmdpi.com Both in vitro and in vivo non-human studies are essential to evaluate the potential of a compound as an antimicrobial agent.
In vitro antimicrobial susceptibility testing is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nih.govd-nb.info The broth microdilution method is a commonly used technique for determining MIC values. nih.gov For example, a novel class of small molecules, including a lead compound designated SIMR 2404, demonstrated potent antimicrobial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 μg/mL. frontiersin.org The compound also showed activity against MRSA persister cells, which are tolerant to conventional antibiotics. frontiersin.org
Time-kill assays can provide further insights into the bactericidal or bacteriostatic nature of a compound by measuring the rate of bacterial killing over time. nih.gov For SIMR 2404, time-kill experiments revealed rapid bactericidal activity against tested bacteria. frontiersin.org
In vivo non-human models are used to assess the efficacy and safety of an antimicrobial compound in a living organism. For instance, a study on the antimicrobial peptide Dermaseptin-AC used a mouse model of MRSA pneumonia to demonstrate its anti-MRSA effects, which were comparable to the antibiotic vancomycin. nih.gov Such studies are crucial for bridging the gap between in vitro findings and potential clinical applications. nih.gov
Other Biological Target Interactions and Mechanistic Insights
Beyond specific enzyme inhibition and antimicrobial activity, researchers explore how compounds like this compound might interact with other biological targets and influence cellular processes.
Cellular Pathway Modulation Studies
Investigating the effect of a compound on cellular pathways can provide a deeper understanding of its mechanism of action. For example, some antimicrobial peptides are thought to exert their effects by damaging bacterial membranes. frontiersin.org Studies on human neuraminidase (NEU) inhibitors have shown that these enzymes can act as positive regulators of T-cell transmigration, suggesting that their inhibition could be a strategy for anti-inflammatory therapies. frontiersin.org These studies often involve techniques like siRNA knockdown to identify the specific roles of target proteins in cellular processes. frontiersin.org
The interaction of compounds with cellular receptors and the subsequent modulation of signaling pathways are key areas of investigation. Many cellular receptors are glycosylated, and alterations in their glycan structures can regulate their function. frontiersin.org While direct studies on the cellular pathway modulation of this compound are not extensively detailed in the provided context, the general approach involves treating cells with the compound and observing changes in specific signaling cascades or cellular behaviors. frontiersin.org
Mechanistic Exploration of Biological Effects
The biological activities of nitrostyrene (B7858105) derivatives are often linked to their chemical reactivity, particularly their ability to interact with biological nucleophiles. Mechanistic studies on compounds analogous to this compound suggest that a key mechanism of action is its reactivity towards sulfhydryl groups.
Research on a structurally related compound, 4-(2-propinyloxy)-beta-nitrostyrene, has shown that it possesses inhibitory activity against influenza ribonucleic acid (RNA) polymerase. nih.gov A crucial finding from these studies is that the compound's inhibitory effect on the enzyme is reversed by the addition of dithiothreitol, a potent sulfhydryl-containing reducing agent. nih.gov This reversal strongly indicates that the compound's mechanism involves direct interaction with sulfhydryl (thiol) groups present in the enzyme, likely the cysteine residues that are critical for its catalytic function and structural integrity.
This interaction, known as Michael addition, involves the nucleophilic attack of the thiol group on the electron-deficient β-carbon of the nitroalkene moiety. This covalent modification of the enzyme leads to its inactivation and the subsequent disruption of the viral replication cycle. Notably, the inhibitory action was more pronounced against the viral RNA polymerase than against the DNA-directed RNA polymerases from Escherichia coli or chicken embryo cells, suggesting a degree of selectivity for the viral target. nih.gov This sulfhydryl reactivity represents a significant pathway through which nitrostyrene-based compounds can exert their biological effects. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. These studies guide the optimization of lead compounds to enhance efficacy and selectivity. For this compound, SAR and QSAR analyses help elucidate the chemical features essential for its pharmacological effects.
SAR studies on related sulfonamide derivatives have revealed critical insights. For instance, in a series of benzenesulfonamide (B165840) derivatives, the nature and position of substituents on the aromatic rings were found to be crucial for antimicrobial activity. nih.gov The presence of electron-releasing groups on an associated heterocyclic ring and specific substitutions on a benzoyl moiety were shown to enhance biological effects. nih.gov Similarly, studies on other sulfonamides targeting enzymes like dipeptidyl peptidase-4 (DPP-4) have highlighted the importance of hydrophobic fragments in achieving potent inhibition. researchgate.net These findings underscore that modifications to the aryl rings and the sulfonamide group of this compound could significantly modulate its activity.
QSAR models provide a mathematical framework to correlate physicochemical properties (descriptors) of compounds with their activity. Studies on sulfonamides have successfully used topological parameters, such as the valence zero-order and first-order molecular connectivity indices (⁰χv and ¹χv), to describe antimicrobial activity. nih.gov These models translate structural features into quantitative predictions of biological potency.
Table 1: Illustrative Structure-Activity Relationship (SAR) Insights for this compound Derivatives
| Modification Site | Structural Change | Anticipated Effect on Activity | Rationale/Inference |
|---|---|---|---|
| Styrene (B11656) Phenyl Ring | Addition of electron-withdrawing groups (e.g., -Cl, -CF3) | Potentially increased | Enhances the electrophilicity of the double bond, potentially increasing reactivity with nucleophilic targets like cysteine residues. mdpi.com |
| Styrene Phenyl Ring | Addition of electron-donating groups (e.g., -OCH3, -CH3) | Potentially decreased | Reduces the electrophilicity of the double bond, decreasing covalent interaction potential. |
| Sulfonamide Moiety (-SO2NH2) | Substitution on the nitrogen (N-alkylation or N-arylation) | Variable; depends on target | Can alter solubility, cell permeability, and introduce new binding interactions. Hydrophobic fragments can enhance binding to certain enzyme pockets. researchgate.net |
| Nitro Group (-NO2) | Replacement with other electron-withdrawing groups (e.g., -CN) | Activity likely retained or modified | Maintains the electron-deficient nature of the styryl system, which is key to the Michael addition mechanism. mdpi.com |
| Nitro Group (-NO2) | Change in position (ortho, meta) | Likely reduced | The para position provides optimal electronic conjugation to activate the double bond for nucleophilic attack. |
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. The derivation of pharmacophoric models is a key step in understanding ligand-receptor interactions and in discovering novel active compounds through virtual screening. frontiersin.org These models can be generated using two primary approaches: ligand-based and structure-based methods. frontiersin.orgijper.org
Ligand-Based Modeling: This approach is used when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features that are essential for their activity. nih.gov The process involves selecting the most active compounds, generating their possible conformations, and aligning them to find a common spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govpensoft.net A 3D QSAR pharmacophore model can then be generated, which not only defines the key features but also correlates them with biological activity levels. nih.gov
Structure-Based Modeling: When the crystal structure of the target protein is available, a structure-based pharmacophore can be derived by analyzing the interactions between the target and a bound ligand. ijper.orgnih.gov Software can identify all crucial chemical features within the binding site, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that contribute to the ligand's affinity. frontiersin.orgijper.org
Validation is a critical step in model development. A common method is to screen a test database containing both known active and inactive compounds. nih.gov The model's ability to preferentially identify active molecules (hits) is assessed using metrics like the enrichment factor (E) and the Güner-Henry (GH) score, which indicates how well the model separates actives from inactives. nih.gov
Table 2: Key Steps in Pharmacophore Model Generation and Validation
| Step | Description | Purpose |
|---|---|---|
| 1. Data Set Preparation | Collect a diverse set of compounds with known biological activity against the target of interest. For ligand-based models, this includes highly active, moderately active, and inactive compounds. nih.gov For structure-based models, a high-resolution protein-ligand crystal structure is required. nih.gov | To provide the foundational chemical and biological information for model building. |
| 2. Feature Identification | Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the active compounds (ligand-based) or at the ligand-receptor interface (structure-based). pensoft.net | To define the essential steric and electronic properties required for biological activity. |
| 3. Model Generation | Generate one or more hypothetical models that represent the spatial arrangement of the identified pharmacophoric features. Algorithms align the molecules and generate hypotheses. nih.gov | To create a 3D query that represents the ideal binding conformation. |
| 4. Model Validation | Evaluate the model's ability to distinguish active compounds from inactive ones using a test set of molecules not used in model generation. Calculate statistical metrics like ROC curves or GH-scores. pensoft.netnih.gov | To ensure the model is statistically significant and has predictive power for identifying new, structurally diverse hits. |
| 5. Virtual Screening | Use the validated pharmacophore model as a 3D query to search large chemical databases for novel molecules that fit the model. ijper.org | To identify potential new lead compounds for experimental testing. |
Predictive modeling, particularly through QSAR, is a cornerstone of modern drug discovery, enabling the estimation of a compound's biological activity based on its chemical structure. scienceopen.com These computational models accelerate the screening of virtual libraries and help prioritize compounds for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com
The development of a predictive QSAR model involves several key stages. First, a dataset of compounds with measured biological activity (e.g., IC₅₀ values) is compiled. mdpi.com For each compound, a wide range of "molecular descriptors" are calculated. These are numerical values that encode different aspects of the molecule's structure and physicochemical properties. Common types of descriptors include:
Structural or 2D descriptors: These include molecular weight, atom counts, and topological indices that describe molecular branching and connectivity. nih.gov
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms. nih.gov
3D descriptors: These relate to the three-dimensional shape of the molecule.
Chemical fingerprints: These are bit-strings that represent the presence or absence of specific structural fragments (e.g., ECFP4 fingerprints). nih.gov
Once the descriptors are calculated, machine learning algorithms are used to build a model that finds the mathematical relationship between the descriptors (the input) and the biological activity (the output). nih.govfrontiersin.org Various algorithms can be employed, including Multiple Linear Regression (MLR), Random Forests (RF), and Support Vector Machines (SVM). nih.gov To avoid overfitting and to ensure the model can generalize to new, unseen compounds, the dataset is typically split into a training set (for building the model) and a test set (for external validation). nih.gov The model's predictive performance is evaluated using statistical metrics such as the squared correlation coefficient (R²) for the training set and the squared cross-validated correlation coefficient (q² or R²(CV)) and a predictive R² for the test set. nih.gov High values for these metrics indicate a robust and predictive model. nih.govnih.gov
Table 3: Typical Workflow for Building a QSAR Predictive Model
| Stage | Action | Rationale |
|---|---|---|
| 1. Data Curation | Gather a set of structurally related compounds with high-quality, consistent biological activity data for the endpoint of interest. cas.org | The quality of the input data is critical for building a reliable and accurate model. |
| 2. Descriptor Calculation | Calculate a variety of molecular descriptors (topological, electronic, structural fingerprints, etc.) for each molecule in the dataset. nih.gov | To numerically represent the chemical structures in a way that can be used by machine learning algorithms. |
| 3. Data Splitting | Partition the dataset into a training set (typically ~70-80%) and a test set (~20-30%). nih.gov | To train the model on one portion of the data and independently validate its predictive power on another (unseen) portion. |
| 4. Model Building & Feature Selection | Use a machine learning algorithm (e.g., MLR, SVM, RF) on the training set to find the best correlation between a subset of descriptors and biological activity. nih.govfrontiersin.org | To create a mathematical equation or algorithm that can predict the activity of a compound from its descriptors. |
| 5. Model Validation | Assess the model's performance using internal validation (e.g., cross-validation on the training set) and external validation (predicting the activity of the test set compounds). nih.gov Key metrics include R², q², and predictive R². | To ensure the model is robust, stable, and has strong predictive capability for new molecules. |
Potential Applications of 4 Nitrostyrylsulfonamide in Materials Science
Organic Electronics and Optoelectronic Materials
The field of organic electronics leverages the tunable properties of carbon-based molecules to create devices like flexible displays and solar cells. The molecular structure of 4-Nitrostyrylsulfonamide, featuring a conjugated system and electron-withdrawing and -donating groups, theoretically positions it as a candidate for investigation in this domain.
Development of Chromophores and Fluorophores
A chromophore is a part of a molecule responsible for its color, arising from the absorption of light at specific wavelengths. A fluorophore is a molecule that can re-emit light upon excitation. The extended π-conjugation provided by the styryl group in this compound, coupled with the strong electron-withdrawing nature of the nitro group, suggests the potential for significant intramolecular charge transfer. This is a key characteristic for many chromophores and could lead to interesting absorption properties.
Further research would be necessary to determine the fluorescence quantum yield of this compound and its derivatives. Modification of the sulfonamide group or the aromatic ring could potentially tune the emission wavelength and intensity, leading to the development of novel fluorophores.
Application in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology. They rely on organic compounds that can efficiently emit light when an electric current is passed through them. The potential of a material for OLED applications is heavily dependent on its charge transport capabilities and its photoluminescent properties.
Should this compound or its derivatives exhibit efficient electroluminescence, they could theoretically be explored as an emissive layer or a host material in an OLED device. The sulfonamide group could also facilitate intermolecular interactions, potentially influencing film morphology and, consequently, device performance. However, without experimental data on the charge mobility and luminescence of this specific compound, its suitability for OLEDs remains purely speculative.
Photovoltaic Applications
Organic photovoltaic (OPV) devices, or solar cells, convert sunlight into electricity. The efficiency of these devices is critically dependent on the ability of the active materials to absorb sunlight and to separate and transport charge. The nitro group in this compound makes it an electron-accepting moiety. This suggests that it could potentially be investigated as an acceptor material in a bulk heterojunction solar cell, in combination with a suitable electron-donating polymer.
The absorption spectrum of the material would be a critical factor in determining its potential for photovoltaic applications. A broad absorption that matches the solar spectrum is desirable. Again, empirical studies are required to validate this hypothetical application.
Polymer Chemistry and Composites
The incorporation of functional molecules into polymers is a powerful strategy for creating materials with tailored properties. The vinyl group in the styryl moiety of this compound presents a clear opportunity for polymerization.
Incorporation into Polymer Backbones
The presence of the styryl group suggests that this compound could act as a monomer and be polymerized, or copolymerized with other monomers, to create novel polymer chains. This would result in a polymer with pendant 4-nitrophenylsulfonamide groups. The properties of such a polymer would be dictated by the nature of the comonomer and the concentration of the this compound unit.
The polymerization could potentially be achieved through various methods, such as free radical polymerization, to yield poly(this compound). The resulting polymer's molecular weight, thermal stability, and solubility would need to be characterized to assess its processability and potential applications.
Development of Functional Polymer Materials
By incorporating this compound into a polymer structure, it may be possible to create functional materials that leverage the properties of the nitro and sulfonamide groups. For instance, the high polarity imparted by these groups could enhance the polymer's adhesion to certain substrates or its affinity for specific molecules, which could be useful in sensor applications.
Furthermore, the presence of the nitroaromatic group could lead to polymers with interesting nonlinear optical (NLO) properties. Materials with high NLO responses are of interest for applications in optical communications and data storage. The sulfonamide group could also serve as a site for further chemical modification, allowing for the post-polymerization functionalization of the material to introduce other desired properties.
Sensing and Detection Technologies
The development of novel sensors and detection technologies is a cornerstone of modern materials science, with applications ranging from medical diagnostics to environmental protection.
Chemo- and Biosensors
Chemo- and biosensors are devices that utilize a chemical or biological recognition element to detect a specific analyte. The inherent structure of this compound, featuring a nitro group, a styryl moiety, and a sulfonamide group, suggests potential, albeit unproven, avenues for its use in sensor design.
The nitroaromatic group can act as an electrophilic site and a potential quenching agent for fluorescent reporters. This property could theoretically be harnessed in the design of "turn-off" or "turn-on" fluorescent sensors. For instance, the interaction of a target analyte with a receptor linked to the 4-nitrostyryl moiety could modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence.
Furthermore, the sulfonamide group is a well-known pharmacophore and can participate in hydrogen bonding interactions. This functionality could be exploited to create selective binding sites for specific biomolecules, forming the basis of a biosensor. However, without experimental data, the selectivity and sensitivity of such a sensor remain purely speculative.
Environmental Monitoring Applications
Environmental monitoring relies on the rapid and accurate detection of pollutants. The nitro group in this compound is a common feature in many environmental contaminants, such as explosives and pesticides. This structural similarity could, in principle, be used to develop sensors for these classes of compounds through competitive binding assays.
However, a significant challenge would be to ensure the selectivity of such a sensor, as it might respond to a wide range of nitro-containing molecules. Extensive research would be required to design a receptor that specifically binds to target pollutants while discriminating against the sensor molecule itself and other environmental interferents.
Advanced Functional Materials
Advanced functional materials are designed to possess specific properties that can be tailored for a variety of applications.
Responsive Materials
Responsive or "smart" materials can change their physical or chemical properties in response to external stimuli such as light, pH, or temperature. The vinyl group in the styryl moiety of this compound could potentially be polymerized to create a polymer backbone. The nitro and sulfonamide groups could then act as responsive pendants.
For example, the nitro group's electronic properties can be altered by changes in the local chemical environment, potentially leading to a change in the polymer's conformation or solubility. Similarly, the acidity of the sulfonamide proton could be exploited to create pH-responsive hydrogels. These are intriguing possibilities, but they lack experimental validation.
Catalytic Materials
The development of new catalytic materials is crucial for sustainable chemical synthesis. While there is no direct evidence of this compound being used as a catalyst, its functional groups offer some theoretical possibilities.
The sulfonamide group can coordinate with metal ions, suggesting that it could be used as a ligand to create novel metal complexes. These complexes could then be investigated for their catalytic activity in various organic transformations. The electron-withdrawing nature of the nitro group could also influence the electronic properties of such a catalyst, potentially tuning its reactivity.
Future Research Directions for 4 Nitrostyrylsulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of sulfonamides often relies on reagents like sulfonyl chlorides, which can be unstable and generate corrosive byproducts such as hydrochloric acid. researchgate.net Future research should pivot towards developing more sustainable and efficient synthetic routes to 4-nitrostyrylsulfonamide and its derivatives.
Key areas for exploration include:
Green Solvents: Moving away from volatile organic compounds (VOCs) is a primary goal of green chemistry. Future syntheses could employ water or Deep Eutectic Solvents (DESs). researchgate.net DESs, such as those based on choline (B1196258) chloride, are biodegradable, cost-effective, and have been successfully used for sulfonamide synthesis at ambient temperatures. nih.gov The synthesis of sulfonamides from nitroarenes and sodium sulfinates has been demonstrated in water, where the product's poor solubility simplifies isolation via filtration. rsc.org
Catalytic Systems: Copper-catalyzed processes have shown promise for creating sulfonamides from nitro compounds, triarylbismuthines, and a sulfur dioxide source like sodium metabisulfite (B1197395) in a one-pot reaction. researchgate.net Another innovative approach is the electrochemical oxidative coupling of thiols and amines, which avoids pre-functionalized reagents and proceeds under mild conditions. medwinpublishers.com
Alternative Reagents: Research into replacing traditional chlorinating agents and sulfonyl chlorides is crucial. researchgate.net Methods using sodium metabisulfite as an SO2 source or the in situ generation of sulfonyl chlorides from thiols offer more atom-economical and environmentally benign alternatives. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methodologies for Sulfonamides
| Methodology | Traditional Method | Sustainable Future Directions |
|---|---|---|
| Starting Materials | Amines, Sulfonyl Chlorides researchgate.net | Amines, Thiols, Nitroarenes, Sodium Sulfinates rsc.orgmedwinpublishers.com |
| Solvents | Dichloromethane (DCM), other VOCs rsc.org | Water, Deep Eutectic Solvents (DESs) researchgate.netnih.gov |
| Catalysts/Reagents | Stoichiometric bases | Copper salts, Electrochemical systems, Oxidative agents researchgate.netmedwinpublishers.com |
| Byproducts | Corrosive HCl, organic waste researchgate.net | Recyclable catalysts, benign salts (e.g., Na2SO3) researchgate.netrsc.org |
| Conditions | Often requires heating rsc.org | Often at room temperature or mild heating nih.govrsc.org |
Deeper Mechanistic Understanding of Complex Reactions
The this compound molecule possesses multiple reactive sites, including the nitro group, the alkene bridge, and the sulfonamide moiety. A deeper understanding of its reaction mechanisms is essential for controlling reaction outcomes and designing novel transformations.
Future mechanistic studies should focus on:
Cycloaddition Reactions: The nitrostyrene (B7858105) core is an excellent participant in cycloaddition reactions, such as the [3+2] cycloaddition with nitrones. bohrium.com Detailed computational studies, like those using the Molecular Electron Density Theory (MEDT), can elucidate the factors controlling regioselectivity and stereoselectivity. Understanding these pathways could enable the synthesis of complex heterocyclic systems derived from this compound. bohrium.com
Photochemistry and Isomerization: (E)-β-nitrostyrene undergoes photodissociation and isomerization. aip.org Resonance Raman spectroscopy and Density Functional Theory (DFT) calculations can map the potential energy surfaces of its ground and excited states. aip.orgpku.edu.cn Applying these techniques to this compound would clarify how the sulfonamide group influences the photophysics and isomerization pathways of the nitrostyrene moiety, which is crucial for applications in photopharmacology or materials science.
Radical Reactions: The electrochemical synthesis of sulfonamides can proceed through aminium radical intermediates. medwinpublishers.com Investigating whether the this compound scaffold can participate in or be synthesized via radical pathways would open new avenues for its functionalization.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry offers powerful tools to predict the properties of this compound and to rationally design derivatives with enhanced activities. Future research should leverage these in silico methods to accelerate discovery and reduce reliance on purely empirical approaches.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. nih.govmedwinpublishers.comnih.gov By developing QSAR models for a series of this compound derivatives, researchers can identify key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that govern a specific biological effect, such as anticancer or antimicrobial activity. nih.gov This knowledge can then guide the synthesis of more potent analogues. acs.org
Density Functional Theory (DFT): DFT calculations are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. aip.orgnih.gov For this compound, DFT can be used to:
Predict optimized geometries and vibrational frequencies. bohrium.com
Analyze frontier molecular orbitals (HOMO/LUMO) to understand charge transfer and reactivity. aip.orgnih.gov
Model reaction mechanisms and calculate activation energies. bohrium.compku.edu.cn
Study adsorption behavior on surfaces, which is relevant for applications in nanotechnology and catalysis. iaea.org
Molecular Docking: To explore potential biological targets, molecular docking simulations can predict the binding mode and affinity of this compound within the active site of various proteins. nih.govresearchgate.net This can help prioritize which biological pathways to investigate experimentally.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Application | Predicted Outcomes |
|---|---|---|
| QSAR | Drug Design, Toxicology | Bioactivity (pIC50), Toxicity Prediction medwinpublishers.comnih.gov |
| DFT | Mechanistic Studies, Property Prediction | Reaction Pathways, Electronic Properties, Adsorption Energies bohrium.comiaea.org |
| Molecular Docking | Target Identification, Hit Optimization | Binding Affinity, Protein-Ligand Interactions, Target Prioritization nih.govresearchgate.net |
| Molecular Dynamics (MD) | System Stability Analysis | Conformation Stability, Complex Flexibility nih.gov |
Diversification of Biological Targets and Modes of Action (Pre-clinical)
The hybrid nature of this compound suggests it could act on multiple biological targets. Its constituent parts, sulfonamides and nitrostyrenes, are known to possess a wide array of pharmacological activities. Future preclinical research should systematically screen the compound and its derivatives against a diverse range of targets.
Potential therapeutic areas for investigation include:
Anticancer Activity: Sulfonamides are known to inhibit carbonic anhydrases, which are overexpressed in many tumors. researchgate.net Nitrostyrene derivatives have been shown to induce apoptosis, cause DNA damage, and inhibit tumorigenesis in various cancer cell lines, including colorectal cancer. nih.govresearchgate.net Preclinical studies should evaluate this compound's efficacy against different cancer types and investigate its mechanism, such as the induction of reactive oxygen species (ROS) or cell cycle arrest. nih.gov
Antimicrobial and Antifungal Effects: Sulfonamides are classic antibacterial agents that inhibit folate synthesis. nih.gov Nitrostyrenes have demonstrated potent antifungal activity against pathogenic Candida species. researchgate.net It is therefore critical to evaluate this compound against a panel of clinically relevant bacteria and fungi, especially drug-resistant strains.
Neuroprotective Properties: Derivatives of styryl sulfonamides have been designed as multifunctional neuroprotective agents that exhibit antioxidant and anti-inflammatory properties with the ability to cross the blood-brain barrier. researchgate.netnih.gov Given the rise of neurodegenerative diseases, exploring the potential of this compound to mitigate oxidative stress and inflammation in neuronal models is a promising research avenue. nih.gov
Enzyme Inhibition: Beyond carbonic anhydrase, the scaffold could be tailored to inhibit other enzymes. Nitrostyrene derivatives can inhibit snake venom phospholipase A2 (PLA2), nih.gov while sulfonamidochalcones have shown inhibitory effects against α-glucosidase and α-amylase, relevant to diabetes. mdpi.com
Table 3: Potential Preclinical Targets for this compound Derivatives
| Moiety | Known Biological Activities | Potential Targets/Diseases |
|---|---|---|
| Sulfonamide | Antibacterial, Anticancer, Anti-inflammatory, Diuretic, Antidiabetic researchgate.netnih.gov | Dihydropteroate Synthase, Carbonic Anhydrases, Cyclooxygenases |
| Nitrostyrene | Anticancer, Antifungal, Anti-inflammatory, Enzyme Inhibition nih.govnih.govresearchgate.net | Tubulin, Kinases, Phospholipase A2, STING Pathway nih.gov |
| Styryl Sulfonamide | Neuroprotective, Antioxidant, BBB Permeable nih.gov | Oxidative Stress Pathways, Inflammatory Cytokines in CNS |
Emerging Applications in Interdisciplinary Fields (e.g., Nanotechnology, Supramolecular Chemistry)
The unique electronic and structural features of this compound make it a candidate for applications beyond medicine, particularly in materials science.
Future interdisciplinary research should explore:
Nanotechnology: Sulfonamide groups can be conjugated to nanomaterials like graphene oxide to enhance antimicrobial activity or for drug delivery. mdpi.com They can also be used to create functionalized magnetic nanoparticles for sensing and separation. nih.gov The nitrostyrene moiety allows for polymerization, suggesting that this compound could be used as a functional monomer to create advanced polymers with unique electronic or optical properties. solubilityofthings.com The adsorption of the molecule onto surfaces like multiwalled carbon nanotubes could be explored for creating novel sensors or composite materials. acs.org
Supramolecular Chemistry: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to form predictable, robust supramolecular assemblies and cocrystals. rsc.orgrsc.org By co-crystallizing this compound with other molecules (coformers), it may be possible to tune its physicochemical properties, such as solubility and stability. The study of its self-assembly and interaction with other molecules could lead to the development of novel gels, liquid crystals, or sensor arrays. nih.gov
Corrosion Inhibition: Sulfonamide derivatives have been synthesized as novel nano-surfactants that act as corrosion inhibitors for steel. mdpi.com The electron-rich aromatic system and heteroatoms in this compound suggest it could effectively adsorb onto metal surfaces and protect them from corrosion, an area worthy of investigation.
Q & A
Q. What are the standard synthetic protocols for 4-Nitrostyrylsulfonamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves sulfonylation of a nitro-substituted styrene precursor. Key steps include:
- Reaction Setup : Use anhydrous conditions to prevent hydrolysis of intermediates. A common solvent is dichloromethane or DMF under nitrogen atmosphere.
- Catalysts : Employ coupling agents like EDCI or DCC for sulfonamide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC. Yield improvements (>70%) are achieved by controlling temperature (0–25°C) and reaction time (12–24 hrs).
Characterization requires NMR (¹H/¹³C), IR (S=O stretching at ~1350 cm⁻¹), and mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm structure via ¹H NMR (aromatic protons at δ 7.5–8.5 ppm, sulfonamide NH at δ 10–11 ppm) and ¹³C NMR (sulfonamide carbonyl at ~165 ppm).
- X-ray Crystallography : Resolve molecular geometry and confirm nitro-group orientation, as demonstrated in analogous sulfonamide structures .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Verify purity (>95%) via microanalysis (C, H, N, S) .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (argon) at 2–8°C to prevent degradation.
- Disposal : Follow institutional guidelines for sulfonamide waste; avoid release into aquatic systems due to potential ecotoxicity .
Q. How is this compound utilized as a biochemical probe?
- Enzyme Inhibition Studies : Screen against cysteine proteases (e.g., caspase-3) via competitive binding assays. Use fluorogenic substrates to measure IC₅₀ values.
- Cellular Uptake : Track intracellular localization using fluorescently tagged derivatives (e.g., dansyl or BODIPY conjugates).
- Selectivity Profiling : Compare activity across protein families (kinases, phosphatases) to assess specificity .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives for target-specific applications?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2). Focus on nitro-group interactions with catalytic residues.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (HOMO-LUMO gaps, electrostatic potential maps).
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
Q. How should researchers address contradictory data in biological activity studies of this compound?
- Replication : Repeat assays under standardized conditions (pH, temperature, buffer composition).
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay robustness.
- Meta-Analysis : Compare results across literature using statistical tools (e.g., Bland-Altman plots) to identify methodological biases .
Q. What factors influence the stability of this compound under varying experimental conditions?
- pH Sensitivity : Test stability in buffers (pH 2–12) via HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions.
- Thermal Degradation : Conduct TGA/DSC to identify decomposition temperatures (>150°C).
- Light Exposure : Protect from UV light to prevent nitro-to-nitrito isomerization .
Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?
- Metadata Documentation : Include synthesis parameters (reagents, yields), spectroscopic raw data, and assay protocols in electronic lab notebooks (e.g., Chemotion ELN).
- Repositories : Deposit datasets in RADAR4Chem or nmrXiv with persistent identifiers (DOIs).
- Terminology Standards : Use IUPAC nomenclature and SMILES strings for interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
